ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a pyrimido[2,1-b][1,3]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Pyrimido[2,1-b][1,3]thiazine Core: : The core structure is typically synthesized through a cyclization reaction involving a thioamide and a suitable electrophile. For example, the reaction of 1,3-dihydro-2H-imidazole-2-thione with an aryl halide under basic conditions can yield the desired thiazine core .
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Introduction of the Benzyloxy and Methoxyphenyl Groups: : The benzyloxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions. For instance, the reaction of the thiazine core with benzyl bromide and 3-methoxyphenyl bromide in the presence of a base can lead to the formation of the desired product .
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound .
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Substitution: : Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the thiazine core .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles such as alkyl halides, aryl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions .
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Medicine: : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
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Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Ethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
- Ethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
- Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
These compounds share a similar pyrimido[2,1-b][1,3]thiazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O5S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-4-31-24(29)22-16(2)26-25-27(21(28)12-13-33-25)23(22)18-10-11-19(20(14-18)30-3)32-15-17-8-6-5-7-9-17/h5-11,14,23H,4,12-13,15H2,1-3H3 |
InChI Key |
WWAPOLBJSPAIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CCS2)C |
Origin of Product |
United States |
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